molecular formula C7H5F3O3 B094196 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid CAS No. 17515-74-1

5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

Cat. No. B094196
CAS RN: 17515-74-1
M. Wt: 194.11 g/mol
InChI Key: NURNFMNHTHXTDS-UHFFFAOYSA-N
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Description

5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a compound that belongs to the class of furan carboxylic acids. While the provided papers do not directly discuss this specific compound, they do provide insights into the broader category of furan carboxylic acids and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks for biobased polymers .

Synthesis Analysis

The synthesis of furan carboxylic acids can be approached through various methods. One such method involves the carboxylation of furoic acid with CO2, which is a promising route due to its use of non-edible lignocellulosic biomass as a starting material . Another approach is the one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which shows high yields and the advantage of internal recycling of byproducts . These methods highlight the potential for sustainable and efficient synthesis of furan carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of furan carboxylic acids is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a carboxylic acid group. The presence of substituents like methyl and trifluoromethyl groups can significantly influence the properties of these molecules. For instance, the crystal structure analysis of a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid provides insights into the structural aspects of these compounds .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions, including Knoevenagel condensations, which involve the reaction with compounds containing active methyl or methylene groups . These reactions can lead to the formation of different derivatives, showcasing the versatility of furan carboxylic acids in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. For example, the solvate structures of furan-2,5-dicarboxylic acid with different solvents demonstrate the ability of these acids to form hydrogen bonds and coordinate in a two-dimensional network . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to form biobased polyesters indicates the potential of these compounds to be used in the creation of materials with desirable physical properties .

Scientific Research Applications

1. Synthesis and Chemical Reactions

5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid and its derivatives are primarily used in chemical synthesis. For instance, the Knoevenagel condensations of related compounds have been explored for the formation of various products under microwave irradiation, showing its utility in organic synthesis (Gajdoš et al., 2006). Another study focused on the thermodynamic properties of similar compounds, highlighting their solubility and thermodynamic behavior in different solvents (Sobechko et al., 2019).

2. Biocatalysis

In biocatalysis, a study demonstrated the use of adapted whole cells for the synthesis of various furan carboxylic acids, including derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid. This approach achieved high yields, showcasing the compound's potential in biotechnological applications (Wen et al., 2020).

3. Analytical Chemistry

In analytical chemistry, derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid have been used for the chromatographic determination of various compounds in honey, indicating its role in analytical methodologies (Nozal et al., 2001).

4. Biomass Conversion

The compound has been involved in the conversion of biomass-derived materials. For example, the production of acid chloride derivatives from biomass-derived precursors using 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid demonstrates its role in green chemistry and sustainable material production (Dutta et al., 2015).

5. Electron Attachment Studies

In the field of physical chemistry, studies have been conducted on electron attachment to furan carboxylic acids, including derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid. These studies provide insights into the electron and proton transfer reactions, which are crucial for understanding the chemical behavior of these compounds (Zawadzki et al., 2020).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H314 . Precautionary measures include avoiding dust formation and breathing vapours, mist, or gas .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURNFMNHTHXTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381964
Record name 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

CAS RN

17515-74-1
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17515-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17515-74-1
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Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-2-(trifluoromethyl)-3-furancarboxylate (25 g, 113 mmol) in ethanol (200 ml) was added 2N aqueous sodium hydroxide solution (61.9 ml, 123.8 mmol) and the mixture was heated under reflux for 45 min. The reaction solution was concentrated, diluted with water (150 ml), and 6N hydrochloric acid was gradually added to adjust to about pH 5. The precipitated crystals were collected by filtration, washed with water to give 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid (20.5 g, 94%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
61.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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